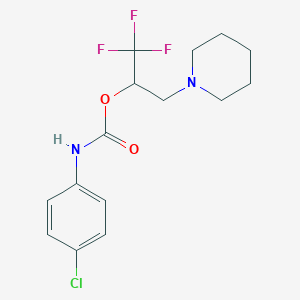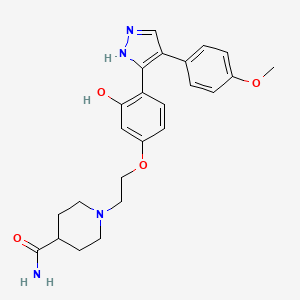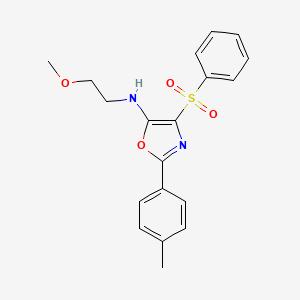![molecular formula C17H15N3O4S B2357294 [6-[(4-甲基-1,2,4-三唑-3-基)硫代甲基]-4-氧代吡喃-3-基] 4-甲基苯甲酸酯 CAS No. 877815-96-8](/img/structure/B2357294.png)
[6-[(4-甲基-1,2,4-三唑-3-基)硫代甲基]-4-氧代吡喃-3-基] 4-甲基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Methods : The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines using the MTT assay .
- Results : Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line .
- Field : Biochemistry
- Application : Compounds with the 1,2,4-triazole moiety have been used in the development of enzyme inhibitors .
- Methods : The compounds are synthesized and then tested for their ability to inhibit specific enzymes .
- Results : The results would depend on the specific enzyme and compound tested .
Anticancer Agents
Enzyme Inhibition
Catalysis
- Field : Pharmacology
- Application : 1,2,4-triazole derivatives have been used in the development of antifungal agents .
- Methods : The compounds are synthesized and then tested for their ability to inhibit the growth of various fungi .
- Results : The results would depend on the specific fungus and compound tested .
- Field : Virology
- Application : Compounds with the 1,2,4-triazole moiety have been used in the development of antiviral agents .
- Methods : The compounds are synthesized and then tested for their ability to inhibit specific viruses .
- Results : The results would depend on the specific virus and compound tested .
Antifungal Agents
Antiviral Agents
Photochemistry
- Field : Microbiology
- Application : 1,2,4-triazole derivatives have been used in the development of antibacterial agents .
- Methods : The compounds are synthesized and then tested for their ability to inhibit the growth of various bacteria .
- Results : The results would depend on the specific bacteria and compound tested .
- Field : Neuropsychopharmacology
- Application : Compounds with the 1,2,4-triazole moiety have been used in the development of antidepressants .
- Methods : The compounds are synthesized and then tested for their ability to alleviate symptoms of depression in animal models .
- Results : The results would depend on the specific model and compound tested .
- Field : Biochemistry
- Application : 1,2,4-triazole derivatives have been used in the development of antioxidants .
- Methods : The compounds are synthesized and then tested for their ability to neutralize free radicals .
- Results : The results would depend on the specific free radical and compound tested .
Antibacterial Agents
Antidepressants
Antioxidants
属性
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-3-5-12(6-4-11)16(22)24-15-8-23-13(7-14(15)21)9-25-17-19-18-10-20(17)2/h3-8,10H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAUHVDCUQIENL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)
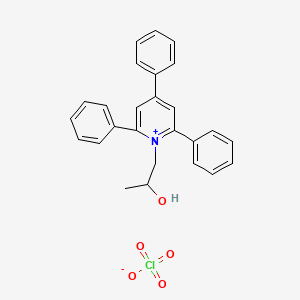
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
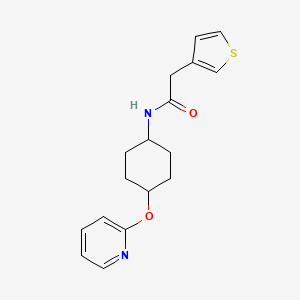
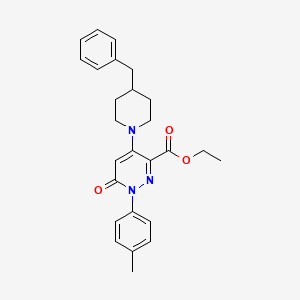
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
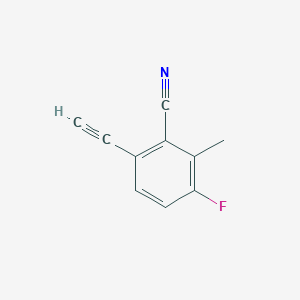
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
